Cas no 2148-57-4 (4,7-Dichloroquinazoline)
4,7-Dichloroquinazoline Chemical and Physical Properties
Names and Identifiers
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- 4,7-Dichloroquinazoline
- 4,7-Dichlor-chinazolin
- 4,7-dichloro-quinazoline
- 4-chloro-7-chloro-quinazoline
- Quinazoline,4,7-dichloro
- Quinazoline,7-dichloro
- quinazoline, 4,7-dichloro-
- NSC49795
- 7-dichloroquinazoline
- 4,7-dichlorquinazoline
- PubChem17769
- Quinazoline,7-dichloro-
- 4,7-Dichlorobenzopyrimidine
- Jsp004368
- FDPHWQSGEWRZOL-UHFFFAOYSA-N
- BCP26522
- SBB078275
- 4,7-DICHLORO BENZOPYLIMIDINE
- AB01392
- RP
- NSC-49795
- 11N-844
- MFCD00023911
- FT-0634067
- A15375
- AKOS000119277
- SY002176
- DTXSID20287235
- SCHEMBL401110
- NCI60_004199
- AC-2573
- Q63392776
- CS-W008281
- CHEMBL1989918
- J-514174
- 4,7-DICHLOROBENZOPYLIMIDINE
- 2148-57-4
- AM20030351
- EN300-23424
- Z147652344
- DB-013021
-
- MDL: MFCD00023911
- Inchi: 1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
- InChI Key: FDPHWQSGEWRZOL-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC(=CC2=NC=N1)Cl
Computed Properties
- Exact Mass: 197.97500
- Monoisotopic Mass: 197.9751535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 3.1
Experimental Properties
- PSA: 25.78000
- LogP: 2.93660
4,7-Dichloroquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4,7-Dichloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,7-Dichloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845156-5g |
4,7-Dichloroquinazoline |
2148-57-4 | 98% | 5g |
810.00 | 2021-05-17 | |
| ChemScence | CS-W008281-1g |
4,7-Dichloroquinazoline |
2148-57-4 | 99.37% | 1g |
$33.0 | 2022-04-27 | |
| ChemScence | CS-W008281-5g |
4,7-Dichloroquinazoline |
2148-57-4 | 99.37% | 5g |
$103.0 | 2022-04-27 | |
| ChemScence | CS-W008281-10g |
4,7-Dichloroquinazoline |
2148-57-4 | 99.37% | 10g |
$177.0 | 2022-04-27 | |
| ChemScence | CS-W008281-25g |
4,7-Dichloroquinazoline |
2148-57-4 | 99.37% | 25g |
$429.0 | 2022-04-27 | |
| TRC | D438553-10mg |
4,7-Dichloroquinazoline |
2148-57-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438553-50mg |
4,7-Dichloroquinazoline |
2148-57-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D438553-100mg |
4,7-Dichloroquinazoline |
2148-57-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024607-250mg |
4,7-Dichloroquinazoline |
2148-57-4 | 98% | 250mg |
¥30 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W137108-1g |
4,7-Dichloroquinazoline |
2148-57-4 | 95% | 1g |
¥111.90 | 2023-08-31 |
4,7-Dichloroquinazoline Suppliers
4,7-Dichloroquinazoline Related Literature
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1. 107. Quinazolines. Part IV. Covalent hydration in the cations of substituted quinazolinesW. L. F. Armarego J. Chem. Soc. 1962 561
Additional information on 4,7-Dichloroquinazoline
Recent Advances in the Study of 4,7-Dichloroquinazoline (CAS: 2148-57-4) and Its Applications in Chemical Biology and Medicine
4,7-Dichloroquinazoline (CAS: 2148-57-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. Recent studies have explored its potential in drug discovery, highlighting its role in modulating key cellular pathways. This research brief aims to summarize the latest findings related to 4,7-Dichloroquinazoline, focusing on its synthesis, mechanistic insights, and therapeutic applications.
One of the most notable advancements in the study of 4,7-Dichloroquinazoline is its application in the development of tyrosine kinase inhibitors (TKIs). Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical targets in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a novel series of 4,7-Dichloroquinazoline derivatives with improved selectivity and reduced off-target effects, paving the way for next-generation anticancer drugs.
In addition to its role in oncology, 4,7-Dichloroquinazoline has shown promise in the treatment of inflammatory and infectious diseases. Recent research has identified its derivatives as effective inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial replication. This finding, published in Antimicrobial Agents and Chemotherapy, suggests potential applications in combating antibiotic-resistant pathogens. Furthermore, the compound's ability to modulate immune responses has been investigated in autoimmune diseases, with preclinical studies indicating its efficacy in reducing inflammation in murine models of rheumatoid arthritis.
The synthesis and optimization of 4,7-Dichloroquinazoline derivatives have also seen significant progress. A 2024 study in Organic Letters detailed a novel, high-yield synthetic route that minimizes the use of hazardous reagents, aligning with the principles of green chemistry. This advancement not only improves the scalability of production but also reduces environmental impact, making it more feasible for industrial applications. Computational modeling and structure-activity relationship (SAR) studies have further refined the design of these derivatives, enabling researchers to predict and enhance their biological activity with greater accuracy.
In conclusion, 4,7-Dichloroquinazoline (CAS: 2148-57-4) continues to be a focal point of research in chemical biology and medicinal chemistry. Its diverse applications, from anticancer therapeutics to antimicrobial agents, underscore its importance in modern drug discovery. Ongoing studies are expected to uncover new derivatives with enhanced efficacy and safety profiles, further solidifying its role in addressing unmet medical needs. As the field progresses, interdisciplinary collaborations will be essential to translate these findings into clinically viable treatments.
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